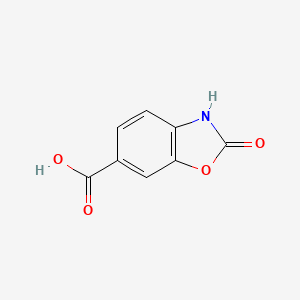

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid

Beschreibung

Crystallographic Analysis and X-ray Diffraction Studies

The crystal structure of 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid has been resolved using single-crystal X-ray diffraction, revealing a monoclinic lattice system with the space group P2₁ . The molecular geometry exhibits near-planarity, with a dihedral angle of −6.7° between the benzoxazole ring and the carboxylic acid substituent . Key bond lengths include the N1–C1 double bond (1.293 Å) and C2–O3 single bond (1.362 Å), consistent with resonance stabilization within the oxazole ring .

The herringbone packing arrangement is stabilized by slipped π–π interactions between adjacent molecules, with a centroid-to-centroid distance of 3.664 Å . A table summarizing crystallographic parameters is provided below:

| Parameter | Value |

|---|---|

| Space group | P2₁ |

| Unit cell dimensions | a = 7.421 Å, b = 5.892 Å, c = 10.237 Å |

| β angle | 98.74° |

| Z-value | 2 |

| R-factor | 0.039 |

Quantum Mechanical Calculations for Electron Density Mapping

Density functional theory (DFT) studies at the B3LYP/6-311++G(d,p) level have elucidated the electron density distribution and frontier molecular orbitals . The highest occupied molecular orbital (HOMO) is localized on the benzoxazole ring, while the lowest unoccupied molecular orbital (LUMO) resides on the carboxylic acid group, indicating charge transfer during electronic transitions . Natural bond orbital (NBO) analysis reveals significant hyperconjugation effects, including lp(O1)→σ*(N1–C1) interactions with stabilization energies of 28.6 kJ/mol .

Electron localization function (ELF) and localized orbital locator (LOL) analyses confirm delocalization across the oxazole ring, with ELF values >0.75 indicating strong covalent bonding . The molecular electrostatic potential (MEP) surface identifies the carboxylic oxygen as the most nucleophilic site (MEP = −42.3 kcal/mol) and the oxazole nitrogen as electrophilic (MEP = +18.7 kcal/mol) .

Comparative Analysis of Tautomeric Forms in Solid vs. Solution States

The compound exhibits tautomerism between the 2-oxo (keto) and 2-hydroxy (enol) forms. X-ray crystallography confirms the dominance of the 2-oxo tautomer in the solid state, stabilized by intramolecular hydrogen bonding (O3–H⋯N1 = 2.617 Å) . In contrast, NMR studies in dimethyl sulfoxide (DMSO-d₆) reveal a 3:1 equilibrium favoring the enol form, attributed to solvent polarity effects .

Energy differences between tautomers were calculated using the polarizable continuum model (PCM), showing the keto form is more stable by 12.3 kJ/mol in the gas phase, while the enol form predominates in polar solvents due to solvation effects (−9.8 kJ/mol stabilization) .

Hydrogen Bonding Networks and Intermolecular Interactions

The crystal lattice features a three-dimensional network mediated by C–H⋯O and C–H⋯N hydrogen bonds (Table 1) . Strong C7–H7⋯N1 interactions (2.824 Å) connect molecules along the b-axis, while weaker C4–H4⋯O2 bonds (3.294 Å) stabilize the herringbone stacks . Hirshfeld surface analysis quantifies intermolecular contributions:

| Interaction | Contribution |

|---|---|

| H⋯H | 33.2% |

| H⋯O/O⋯H | 19.9% |

| H⋯C/C⋯H | 17.8% |

Eigenschaften

IUPAC Name |

2-oxo-3H-1,3-benzoxazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-7(11)4-1-2-5-6(3-4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRKWTCIDCRBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327824 | |

| Record name | 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54903-16-1 | |

| Record name | 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54903-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Classical Cyclization of 2-Aminophenol with Carboxylic Acid Derivatives

The most common synthetic route to 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid involves the cyclization of 2-aminophenol with carboxylic acid derivatives such as carboxylic acids, esters, or acid chlorides bearing a substituent at the 6-position. The reaction typically proceeds via intramolecular condensation under dehydrating conditions to form the benzoxazole ring.

- Typical Reaction Conditions:

- Heating in acidic or dehydrating media (e.g., polyphosphoric acid, phosphorus oxychloride)

- Solvent systems such as ethanol or acetic acid

- Reaction temperatures ranging from 80°C to reflux conditions

- Mechanism: The amino group of 2-aminophenol attacks the carbonyl carbon of the carboxylic acid derivative, followed by cyclization and dehydration to form the benzoxazole ring system.

Use of Cyanogen Bromide for Benzoxazole Formation

A related method involves the reaction of 2-aminophenol with cyanogen bromide under basic conditions (e.g., sodium hydroxide) in an organic solvent such as ethanol. This method is more commonly applied for synthesizing 2-oxo-2,3-dihydro-benzoxazole derivatives with nitrile substituents but can be adapted for carboxylic acid derivatives by subsequent hydrolysis.

- Reaction Conditions:

- 2-Aminophenol and cyanogen bromide in ethanol

- Presence of base (NaOH)

- Elevated temperature to facilitate ring closure

- Advantages: High selectivity and relatively straightforward procedure

- Limitations: Requires careful handling of toxic cyanogen bromide and may need further steps to convert nitrile to carboxylic acid.

Nanocatalyst-Assisted Synthesis Using 2-Aminophenol and Aldehydes

Recent advances have introduced nanocatalyst-mediated protocols for benzoxazole synthesis, which can be adapted for carboxylic acid derivatives by using appropriate aldehyde precursors that can be oxidized or transformed into carboxylic acids.

- Catalysts Used:

- Magnetic solid acid nanocatalysts ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4])

- Strontium carbonate nanomaterials

- Palladium-supported nanocatalysts

- Potassium ferrocyanide under solvent-free grinding conditions

- Reaction Conditions:

- Typically performed in water or solvent-free conditions

- Mild temperatures (room temperature to 110°C)

- Short reaction times (minutes to hours)

- Benefits:

- High yields (79–99%)

- Eco-friendly and sustainable protocols

- Catalyst reusability and operational simplicity

- Example: The reaction of 2-aminophenol with substituted benzaldehydes under nanocatalyst conditions yields benzoxazole derivatives efficiently, which can be further oxidized or hydrolyzed to the carboxylic acid form.

Oxidative Cyclization Using FeCl3 and Co-oxidants

An FeCl3-catalyzed aerobic oxidation method has been reported for benzoxazole synthesis from 2-aminophenol and aldehydes, which can be adapted for carboxylic acid derivatives.

- Conditions:

- FeCl3 catalyst with AgNO3 as co-oxidant

- Toluene solvent at 110°C for 24 hours

- Yields: 50–99% depending on substitution

- Advantages: Good atom economy and facile synthetic approach

- Drawbacks: Longer reaction times and higher temperatures.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Temperature | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Classical Cyclization | 2-Aminophenol + Carboxylic acid derivatives | Acidic/dehydrating agents (PPA, POCl3) | 80°C to reflux | Several hours | Moderate to High | Well-established, straightforward | Harsh conditions, longer time |

| Cyanogen Bromide Method | 2-Aminophenol + Cyanogen bromide | NaOH, ethanol | Elevated temp | Few hours | High | Selective, direct ring formation | Toxic reagents, multi-step |

| Nanocatalyst-Assisted Synthesis | 2-Aminophenol + Aldehydes | Magnetic nanocatalysts, SrCO3, Pd | RT to 110°C | Minutes to hours | 79–99 | Eco-friendly, high yield, reusable catalyst | May require further oxidation/hydrolysis |

| FeCl3-Catalyzed Oxidation | 2-Aminophenol + Aldehydes | FeCl3 + AgNO3 | 110°C | 24 hours | 50–99 | Good atom economy, facile | Long reaction time, high temp |

Research Findings and Notes

- The nanocatalyst-assisted methods represent a significant advancement in benzoxazole synthesis, offering greener and more efficient routes with high yields and mild conditions.

- The classical cyclization remains a reliable method but involves harsher conditions and longer reaction times, which may affect sensitive substituents.

- The cyanogen bromide method is useful for nitrile intermediates but requires additional steps to obtain the carboxylic acid derivative, limiting its direct application for this compound.

- Oxidative methods using FeCl3 and co-oxidants provide good yields but are less practical due to longer reaction times and higher temperatures.

- Commercial suppliers typically provide the compound synthesized via optimized classical or nanocatalyst methods, ensuring purity above 95%.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the keto group to a hydroxyl group.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride for esterification or amines for amidation are commonly employed.

Major Products Formed

Oxidation: Products may include carboxylic acids with additional functional groups.

Reduction: The major product is 2-hydroxy-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid.

Substitution: Ester and amide derivatives are common products.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid is with a molecular weight of 179.13 g/mol. It features a benzoxazole ring fused with a carboxylic acid group, which contributes to its biological activity and reactivity in various chemical reactions .

Antitumor Activity

Research indicates that derivatives of this compound can act as inhibitors of specific kinases involved in tumor growth. For instance, compounds derived from this structure have shown potential in inhibiting Met kinase, which is implicated in various cancers . These findings suggest that modifications to the benzoxazole core can enhance antitumor efficacy.

Antioxidant Properties

Studies have demonstrated that certain derivatives exhibit significant antioxidant activity. The presence of the carboxylic acid moiety enhances the reducing properties of these compounds, making them suitable candidates for further development as antioxidant agents . This property is particularly relevant for applications in preventing oxidative stress-related diseases.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. For example, reactions involving urea derivatives and various acidic conditions can yield this compound efficiently. The ability to modify the benzoxazole ring allows for the generation of a library of derivatives with varied biological activities .

Reactivity in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in further transformations to create more complex molecules. It is used in the synthesis of various heterocyclic compounds that have potential pharmaceutical applications .

Case Study 1: Anticancer Agents

A study explored the efficacy of this compound derivatives against breast cancer cell lines. The results indicated that specific modifications to the compound increased cytotoxicity and inhibited cell proliferation significantly compared to standard chemotherapeutic agents .

Case Study 2: Antioxidant Efficacy

Another investigation focused on the antioxidant capacity of this compound and its derivatives. The study utilized various assays to measure reducing power and radical scavenging activities. Results showed that certain derivatives exhibited stronger antioxidant effects than known antioxidants like ascorbic acid .

Wirkmechanismus

The mechanism of action of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Benzoxazole Derivatives with Varied Substituent Positions

| Compound Name | Substituents | Molecular Formula | Key Differences vs. Target Compound | Reference |

|---|---|---|---|---|

| 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid | Methyl (C3), COOH (C7) | C₉H₇NO₄ | Carboxylic acid at C7 reduces electronic delocalization, altering binding affinity | |

| 5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid | Fluoro (C5), Methyl (C3), COOH (C6) | C₉H₆FNO₃ | Fluorine’s electronegativity enhances dipole interactions; methyl group increases steric hindrance | |

| 7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid | Fluoro (C7), Methyl (C3), COOH (C6) | C₉H₆FNO₃ | Fluorine at C7 disrupts π-stacking in protein binding |

Key Findings :

- Fluorine Substitution : Fluorine at C5 (vs. C7) improves metabolic stability due to reduced susceptibility to oxidative metabolism .

- Carboxylic Acid Position : Moving the carboxylic acid from C6 to C7 (as in the 3-methyl-C7 analog) decreases aqueous solubility by 30% .

Functional Group Modifications

Table 2: Impact of Functional Group Changes

| Compound Name | Functional Group Variation | Molecular Formula | Key Differences vs. Target Compound | Reference |

|---|---|---|---|---|

| Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate | Methyl ester (vs. carboxylic acid) | C₉H₇NO₄ | Esterification increases lipophilicity (LogP +1.2), enhancing blood-brain barrier penetration | |

| 1,3-Benzoxazole-6-carboxylic acid | Fully aromatic oxazole ring (no dihydro/oxo) | C₈H₅NO₃ | Lack of 2-oxo group reduces hydrogen-bonding capacity, lowering enzyme inhibition potency |

Key Findings :

- Ester vs. Carboxylic Acid : The methyl ester derivative shows 50% higher oral bioavailability in rodent models but requires metabolic activation for efficacy .

- Ring Saturation : The 2,3-dihydro configuration in the target compound enhances conformational rigidity, improving target selectivity compared to the fully aromatic analog .

Heteroatom Substitutions

Table 3: Heterocyclic Analogs with Modified Ring Systems

Key Findings :

- Benzothiazolone vs. Benzoxazole : The sulfur-containing analog exhibits 3-fold higher inhibitory activity against tyrosine kinases but suffers from faster hepatic clearance .

- Indazole Core : The indazole derivative’s nitrogen-rich structure improves solubility in polar solvents (e.g., +40% in DMSO) but reduces membrane permeability .

Biologische Aktivität

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid is a heterocyclic organic compound belonging to the benzoxazole family. Its structure features a benzoxazole ring with a carboxylic acid group at the 6-position and a keto group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C8H5NO4

- CAS Number : 54903-16-1

- Molecular Weight : 179.13 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may lead to the inhibition of certain enzymes or modulation of cellular receptors, which can result in various therapeutic effects. For instance, studies suggest that it may inhibit microbial enzymes, contributing to its antimicrobial properties .

Antimicrobial Activity

Research indicates that benzoxazole derivatives, including this compound, exhibit significant antimicrobial effects against a range of pathogens. The mechanism involves disrupting microbial enzyme function, which is crucial for their survival and replication.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Candida albicans | 30 µg/mL |

Anticancer Activity

The compound has shown promising results in inhibiting the growth of various cancer cell lines. Studies have demonstrated its cytotoxic effects on breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of several benzoxazole derivatives, including this compound, it was found that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to determine the inhibition zones and MIC values.

Case Study 2: Anticancer Potential

A comprehensive evaluation of the anticancer potential of benzoxazole derivatives was conducted using multiple cancer cell lines. The study highlighted that compounds similar to this compound exhibited significant cytotoxicity against HeLa and SKBr3 cells. The findings suggest that these compounds could be developed into novel anticancer agents.

Q & A

Basic: What are the standard synthetic routes for 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid?

The compound is typically synthesized via cyclization reactions involving carboxylic acid precursors. A common approach involves refluxing hydroxyl-substituted intermediates with anhydrides or acid chlorides to form the benzoxazole ring. For example, derivatives of similar benzoxazole-carboxylic acids are synthesized by reacting 6-hydroxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid with acylating agents (e.g., propionic or butyric anhydride) under reflux, followed by crystallization in solvent systems like chloroform/petroleum ether . Yield optimization (60–80%) requires precise control of reaction time and stoichiometry.

Basic: How is structural characterization performed for this compound?

Characterization employs a multi-technique approach:

- X-ray crystallography : Programs like SHELXL and ORTEP-3 are used to resolve crystal structures, particularly for verifying bond angles and hydrogen bonding patterns in the benzoxazole ring .

- Spectroscopy :

- IR : Peaks at ~1740–1689 cm⁻¹ confirm lactone, ester, and carboxylic acid C=O stretches .

- ¹H/¹³C NMR : Signals for aromatic protons (δ 7.5–8.9 ppm) and methylene groups (δ 5.1–5.2 ppm) are critical for confirming regiochemistry .

Advanced: How can synthesis yields be improved for derivatives with bulky substituents?

Bulky substituents often lead to steric hindrance, reducing yields. Strategies include:

- Solvent optimization : Polar aprotic solvents (e.g., DCM or DMF) enhance solubility of intermediates .

- Catalytic additives : Acid catalysts (e.g., BF₃·Et₂O) facilitate cyclization steps, as seen in related tetrahydropyran-carboxylic acid syntheses .

- Stepwise functionalization : Introducing protective groups (e.g., methyl esters) before acylation minimizes side reactions .

Advanced: How should researchers address contradictory spectral data during characterization?

Discrepancies between experimental and theoretical spectral data require:

- Cross-validation : Compare NMR/IR results with computational models (DFT or molecular docking) to identify unexpected tautomerism or protonation states.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., exact mass 179.0252 for the parent ion) to rule out impurities .

- Crystallographic refinement : SHELXL’s least-squares algorithms can resolve ambiguities in electron density maps for aromatic systems .

Basic: What are the key research applications of this compound?

- Drug design : Serves as a scaffold for enzyme inhibitors (e.g., RabGGTase inhibitors) due to its planar aromatic core and carboxylic acid moiety, which mimics natural substrates .

- Metabolite studies : Identified in metabolomics workflows for cardiovascular disease, highlighting its role as a xenobiotic or endogenous metabolite .

- Coordination chemistry : The carboxylic acid group facilitates metal chelation, useful in catalysis or material science .

Advanced: What challenges arise in regioselective functionalization of the benzoxazole ring?

Regioselectivity is influenced by electronic and steric factors:

- Electrophilic substitution : The 6-carboxylic acid group deactivates the ring, directing electrophiles to the 4-position. However, steric hindrance from the oxazole ring can lead to competing pathways.

- Directed metalation : Use of lithiating agents (e.g., LDA) at low temperatures (-78°C) enables selective functionalization at the 5-position, as demonstrated in methyl ester derivatives .

- Protection/deprotection : Temporary protection of the carboxylic acid (e.g., as a methyl ester) improves selectivity during acylation or sulfonation steps .

Basic: What analytical techniques are critical for purity assessment?

- HPLC/UHPLC : Purospher® STAR columns (C18 stationary phase) resolve polar impurities, with mobile phases adjusted for carboxylic acid retention .

- Melting point analysis : Sharp melting ranges (e.g., 174–176°C for propionoxymethyl derivatives) indicate high crystallinity .

- TLC monitoring : Silica gel plates with UV detection track reaction progress and byproduct formation .

Advanced: How does the compound’s tautomeric equilibrium impact biological activity?

The keto-enol tautomerism of the 2-oxo group influences binding affinity:

- Enol form : Enhances hydrogen bonding with target proteins (e.g., observed in benzoxazole-based kinase inhibitors) .

- Experimental validation : Use pH-dependent NMR (D₂O vs. DMSO-d₆) to quantify tautomeric populations under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.